Lipophilicity vs Unsubstituted Analog
The lipophilicity of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone, measured as LogP, is higher than that of the unsubstituted analog, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. This difference is critical for modulating membrane permeability and off-target binding in drug design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.83520 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone: 0.51 |
| Quantified Difference | +1.33 |
| Conditions | Calculated or experimentally determined partition coefficient (octanol/water). |
Why This Matters
The significant increase in LogP indicates enhanced ability to cross lipid membranes, a key factor when selecting a building block for optimizing the pharmacokinetic profile of a lead compound.
